molecular formula C8H9BrO2S B1274316 4-Bromo-5-propylthiophene-2-carboxylic acid CAS No. 869951-15-5

4-Bromo-5-propylthiophene-2-carboxylic acid

Cat. No.: B1274316
CAS No.: 869951-15-5
M. Wt: 249.13 g/mol
InChI Key: WMBFFUJISNVJLE-UHFFFAOYSA-N
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Description

4-Bromo-5-propylthiophene-2-carboxylic acid is an organic compound with the molecular formula C8H9BrO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 4-position, a propyl group at the 5-position, and a carboxylic acid group at the 2-position

Properties

IUPAC Name

4-bromo-5-propylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-2-3-6-5(9)4-7(12-6)8(10)11/h4H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBFFUJISNVJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397190
Record name 4-bromo-5-propylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869951-15-5
Record name 4-bromo-5-propylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-5-propylthiophene-2-carboxylic acid
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Preparation Methods

Direct Bromination of 5-Alkylthiophene-2-carboxylic Acids

The most straightforward approach involves electrophilic bromination of 5-propylthiophene-2-carboxylic acid. A representative procedure uses bromine (Br₂) in acetic acid with iron(III) chloride (FeCl₃) as a catalyst:

  • Conditions : 25°C for 5 hours.
  • Mechanism : FeCl₃ enhances Br₂ electrophilicity, directing bromination to the 4-position of the thiophene ring.
  • Yield : Quantitative (100%).

Advantages :

  • Single-step reaction with high atom economy.
  • No isomerization observed due to the electron-withdrawing carboxylic acid group.

Limitations :

  • Requires handling corrosive bromine and acetic acid.
  • Limited scalability due to exothermic reaction dynamics.

Bromination of Ethyl 5-Alkylthiophene-2-carboxylates Followed by Saponification

This two-step method avoids direct handling of the carboxylic acid:

  • Bromination : Ethyl 5-propylthiophene-2-carboxylate is treated with Br₂ in dichloromethane at 0–5°C.
    • Selectivity : Achieves >95% regioselectivity for the 4-position.
  • Saponification : The ester intermediate is hydrolyzed using LiOH or NaOH.
    • Yield : 88–92% after purification.

Advantages :

  • Mild conditions prevent alkyl group migration.
  • Ester intermediates simplify purification.

Limitations :

  • Additional step for ester hydrolysis.
  • Dichloromethane requires low-temperature control.

Multi-Step Regio-Specific Synthesis (Patent Route)

A patent-described five-step route ensures regiospecificity:

  • Acetalation : 3-Methylthiophene-2-carbaldehyde → acetalated intermediate.
  • Iodination : NIS (N-iodosuccinimide) in DMF.
  • Oxidation : 5-Iodo-3-methylthiophene-2-carbaldehyde → carboxylic acid using KMnO₄.
  • Ullmann Coupling : Propoxy group introduction via Cu-catalyzed coupling with NaOPr.
  • Bromination/Hydrolysis : Final bromination and ester hydrolysis.
  • Overall Yield : 46%.

Advantages :

  • High regiocontrol for complex substituents.
  • Scalable to multi-kilogram batches.

Limitations :

  • Labor-intensive with intermediate isolations.
  • Requires toxic reagents (e.g., Cu catalysts).

Successive Lithiation/Bromination Approach

A regioselective method employs sequential lithiation:

  • Lithiation 1 : Thiophene → 2-lithiothiophene using LDA.
  • Formylation : DMF quenching introduces aldehyde at C3.
  • Lithiation 2/Bromination : Selective bromination at C4 via LDA-mediated deprotonation.
  • Propyl Group Introduction : Grignard reagent (PrMgBr) at C5.
  • Overall Yield : 47%.

Advantages :

  • Flexibility in substituent positioning.
  • Avoids harsh bromination conditions.

Limitations :

  • Cryogenic temperatures (−78°C) required.
  • Sensitive to moisture and air.

Palladium-Catalyzed Carbonylation

A niche method constructs the carboxylic acid group post-bromination:

  • Bromination : 5-Propylthiophene → 4-bromo-5-propylthiophene.
  • Carbonylation : Pd(PPh₃)₄ catalyzes CO insertion under pressure.
  • Conditions : 1,4-dioxane/water, 95°C.
  • Yield : 76%.

Advantages :

  • Late-stage introduction of carboxylic acid.
  • Compatible with sensitive functional groups.

Limitations :

  • High-pressure equipment required.
  • Costly palladium catalysts.

Comparative Analysis of Methods

Method Key Reagents Yield Temperature Scalability
Direct Bromination Br₂, FeCl₃, AcOH 100% 25°C Moderate
Ester Bromination Br₂, CH₂Cl₂ 88–92% 0–5°C High
Patent Route NIS, Cu, KMnO₄ 46% 3–95°C High
Lithiation LDA, PrMgBr 47% −78°C to RT Low
Carbonylation Pd(PPh₃)₄, CO 76% 95°C Moderate

Scientific Research Applications

4-Bromo-5-propylthiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and organic electronic devices.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-propylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the bromine atom and the carboxylic acid group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    5-Bromo-2-thiophenecarboxylic acid: Lacks the propyl group, which may affect its reactivity and applications.

    4-Bromo-2-thiophenecarboxylic acid: Lacks the propyl group, leading to differences in physical and chemical properties.

    5-Propyl-2-thiophenecarboxylic acid:

Uniqueness: 4-Bromo-5-propylthiophene-2-carboxylic acid is unique due to the presence of both the bromine atom and the propyl group, which confer distinct chemical properties and reactivity

Biological Activity

4-Bromo-5-propylthiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a biochemical probe. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₀H₉BrO₂S
  • Molecular Weight : 273.15 g/mol

The compound features a bromine atom and a propyl group attached to a thiophene ring, which is known for its role in various biological activities.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. The compound has shown significant inhibitory effects on various cancer cell lines, including ovarian and breast cancer cells.

  • Mechanism of Action :
    • The compound appears to exert its effects through the inhibition of specific metabolic pathways crucial for tumor growth. For instance, it has been observed to interact with folate receptors (FRs) and proton-coupled folate transporters (PCFT), which are often overexpressed in cancer cells .
    • In vitro studies demonstrated that this compound effectively reduced cellular ATP levels, indicative of its impact on cellular energy metabolism .
  • Case Studies :
    • In a study involving SCID mice with IGROV1 ovarian tumors, treatment with this compound resulted in a notable reduction in tumor size compared to control groups . The IC50 values for cell proliferation assays were found to be significantly lower than those of other compounds in the same class, suggesting superior efficacy.

In Vitro Studies

Table 1 summarizes the IC50 values for various cancer cell lines treated with this compound:

Cell LineIC50 (nM)Reference
IGROV1 (Ovarian)0.55
KB (Cervical)0.26
MCF7 (Breast)10.0

These results indicate that the compound exhibits potent antitumor activity across multiple cancer types.

In Vivo Studies

In vivo experiments have further confirmed the antitumor properties of this compound:

  • Tumor Growth Inhibition : In SCID mice models, the compound demonstrated significant tumor growth inhibition when administered at therapeutic doses, with a marked decrease in tumor weight compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-5-propylthiophene-2-carboxylic acid, and how can reaction conditions be tailored to improve yield?

  • Methodology : Start with thiophene ring functionalization. Bromination at the 4-position can be achieved using electrophilic brominating agents (e.g., NBS in DMF). Propyl group introduction may require Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura with a propyl boronic acid derivative). Carboxylic acid formation can be accomplished via oxidation of a methyl or hydroxymethyl precursor using KMnO₄ or CrO₃. Monitor reaction progress with TLC and optimize stoichiometry and temperature to minimize side products like di-brominated isomers .
  • Data Consideration : Compare melting points (e.g., 121°C for 4-Bromo-2-thiophenecarboxylic acid ) and purity (>95% in commercial analogs ) to assess product quality.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm regiochemistry (thiophene ring protons appear δ 6.5–7.5 ppm). HPLC/GC-MS verifies purity (>98% ), while FT-IR identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and bromine (C-Br ~600 cm⁻¹). Elemental analysis validates molecular formula (C₈H₇BrO₂S; exact mass 247.9484 ). Cross-reference with commercial standards of analogous compounds (e.g., 4-Bromo-2-thiophenecarboxylic acid ).

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated degradation studies under varying temperatures (e.g., 4°C, room temperature) and humidity. Monitor decomposition via HPLC and track bromine loss using ion chromatography. Store at 0–6°C in amber vials to prevent photodegradation, as recommended for brominated thiophenes .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during bromination of 5-propylthiophene-2-carboxylic acid precursors?

  • Methodology : Use directing groups (e.g., carboxylic acid as a meta-director) to favor bromination at the 4-position. Computational modeling (DFT calculations) predicts electron density distribution, identifying reactive sites . Validate with LC-MS/MS to detect minor isomers (e.g., 5-bromo derivatives ).

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodology : Employ density functional theory (DFT) to calculate HOMO/LUMO energies and Fukui indices. Compare with experimental results from Suzuki-Miyaura couplings (e.g., using Pd catalysts). Correlate steric effects of the propyl group with reaction rates .

Q. How should researchers resolve contradictions in analytical data (e.g., purity vs. observed reactivity)?

  • Methodology : Investigate batch-specific impurities (e.g., residual solvents or brominated by-products) using GC-MS and NMR . Compare COA data from suppliers (e.g., 98% purity vs. 95% ). Perform recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate pure fractions and retest reactivity .

Key Considerations

  • Safety : Follow protocols for brominated compounds: use fume hoods, PPE (gloves, goggles), and neutralize waste with NaHCO₃ .
  • Synthetic Reproducibility : Document solvent purity (e.g., anhydrous DMF) and catalyst lot numbers to minimize variability .

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